molecular formula C17H12N6O B12216102 2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12216102
M. Wt: 316.32 g/mol
InChI Key: OBKLBQBXFGEOOX-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine class, characterized by a fused tricyclic core. This structure includes a furan-2-yl group at the 2-position and a 4-methylphenyl substituent at the 7-position. These antagonists are critical in modulating adenosine-mediated signaling, which plays roles in neurological disorders (e.g., Parkinson’s disease), cancer immunotherapy, and depression . The 4-methylphenyl group at the 7-position distinguishes it from closely related derivatives, which often feature substituents like phenethyl, methoxyphenylpropyl, or piperazinyl groups.

Properties

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

4-(furan-2-yl)-10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H12N6O/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h2-10H,1H3

InChI Key

OBKLBQBXFGEOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan derivatives and substituted phenylhydrazines can be reacted through a series of condensation and cyclization reactions to form the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the aromaticity of the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at the 7-Position

The 7-position substituent significantly influences receptor affinity, selectivity, and pharmacokinetics. Key analogs and their structural variations include:

Compound 7-Position Substituent Key Structural Feature
Target Compound 4-Methylphenyl Hydrophobic aromatic group
SCH58261 Phenethyl Flexible alkyl chain with terminal phenyl
SCH442416 3-(4-Methoxyphenyl)propyl Methoxy-substituted phenyl with propyl linker
Preladenant (SCH420814) Piperazinyl ethyl + methoxyethoxy phenyl Polar piperazine and ethylene glycol chain
Compound 6 () β-(4-Hydroxyphenyl)ethyl Hydroxyl group for enhanced hydrophilicity
  • Hydrophobic vs. Polar Groups : The 4-methylphenyl group in the target compound is less polar than the methoxy or hydroxyl substituents in SCH442416 and Compound 5. Hydrophobic groups like phenethyl (SCH58261) enhance blood-brain barrier permeability but may reduce receptor selectivity compared to polar derivatives .
  • Linker Flexibility : Propyl or ethyl linkers (as in SCH442416 and Preladenant) improve binding pocket accommodation, whereas rigid substituents may limit conformational adaptability .

Receptor Affinity and Selectivity

A2AAR antagonism is a hallmark of this chemical class. Comparative binding profiles are summarized below:

Compound A2AAR Ki (nM) Selectivity (vs. A1, A2B, A3) Key Reference
SCH58261 1–5 >100-fold A2A selectivity
SCH442416 0.6–1.1 >1000-fold A2A selectivity
Preladenant 0.6–1.1 >1000-fold A2A selectivity
Compound 6 () ~10 High A2A selectivity
  • Impact of Substituents : Polar groups (e.g., methoxy in SCH442416) enhance both affinity and selectivity by forming hydrogen bonds with the receptor’s extracellular loop . The 4-methylphenyl group in the target compound, being less polar, may exhibit reduced affinity compared to SCH442416 but could offer improved lipophilicity for central nervous system penetration.
  • Irreversible Antagonists : Derivatives with fluorosulfonyl groups (e.g., FSPTP) act as covalent A2AAR blockers, enabling prolonged receptor inhibition .

Hypothetical Profile of the Target Compound

While direct data are unavailable, structural trends suggest:

  • Moderate A2AAR Affinity : The 4-methylphenyl group may yield Ki values in the 10–50 nM range, similar to SCH58261 but less potent than SCH442416.
  • Therapeutic Potential: Possible applications in oncology (due to hydrophobic substituents) or neurodegenerative diseases, pending experimental validation.

Biological Activity

2-(Furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound recognized for its potential biological activities. It belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which have garnered attention for their roles as selective antagonists of adenosine receptors, particularly the A2A subtype.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N7O. Its structure features multiple heterocyclic rings that contribute to its biological activity. The presence of a furan ring and a 4-methylphenyl group enhances its pharmacological properties.

Biological Activity

Adenosine A2A Receptor Antagonism

Research indicates that compounds in this class exhibit significant antagonistic activity against adenosine A2A receptors. These receptors are implicated in various physiological functions and pathologies, including:

  • Neurological Disorders : Potential applications in treating Parkinson's disease.
  • Cancer : Inhibition of tumor growth through modulation of adenosine signaling pathways.

The ability of this compound to selectively inhibit these receptors suggests therapeutic potential in conditions where adenosine plays a critical role.

The mechanisms by which this compound exerts its biological effects involve:

  • Receptor Interaction : Binding to and inhibiting the activity of adenosine A2A receptors.
  • Cellular Pathway Modulation : Influencing apoptotic pathways and cellular proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amineLacks furan substitutionA2A receptor antagonist
2-Furanyl derivativesContains furan but different substituentsVaries based on substitution
6-Methyl derivativesAltered methyl group positionPotentially different receptor affinities

This table highlights how variations in structure can lead to differences in biological activity and receptor selectivity.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of related compounds. For instance:

  • In vitro studies demonstrated that certain pyrazolo derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through activation of caspases and modulation of key apoptotic proteins such as p53 and Bax .

Synthesis and Development

The synthesis of this compound can be achieved through various methods that allow precise control over its structural properties. This is crucial for optimizing its pharmacological profile.

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